molecular formula C18H20N4O B6500199 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide CAS No. 862810-13-7

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide

Cat. No.: B6500199
CAS No.: 862810-13-7
M. Wt: 308.4 g/mol
InChI Key: VXKVLZMWHBSBRZ-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused to a 2-methylphenyl group, with a pentanamide side chain at the 5-position. The imidazo[1,2-a]pyrimidine scaffold is known for its pharmacological relevance, particularly in anticancer and antiviral research, due to its ability to mimic purine bases and engage in hydrogen bonding .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-3-4-6-17(23)20-15-11-14(8-7-13(15)2)16-12-22-10-5-9-19-18(22)21-16/h5,7-12H,3-4,6H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKVLZMWHBSBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed coupling reactions (such as the Suzuki reaction) and oxidative amidation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various palladium catalysts. Reaction conditions often involve mild temperatures and metal-free environments to promote efficient and selective transformations .

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines and their derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide involves its interaction with specific molecular targets and pathways. These targets often include enzymes and receptors that play crucial roles in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

A. Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine

  • N-{imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (CAS: 1242268-22-9) replaces the pyrimidine ring with a pyridine, reducing nitrogen content. This modification alters electronic properties (e.g., dipole moments) and binding affinities, as pyrimidines offer additional hydrogen-bonding sites .
  • Biological Implications : Pyrimidine-containing analogs like the target compound may exhibit stronger interactions with ATP-binding pockets in kinases compared to pyridine derivatives .

B. Imidazo[1,2-b]pyridazine Derivatives

  • N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (CAS: 1383619-76-8) introduces a pyridazine core.
Side Chain Variations

A. Amide Chain Length and Substituents

  • N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide () shares the pentanamide chain but incorporates a quinoline ring and piperazine group. The quinoline moiety enhances aromatic stacking, while the piperazine introduces basicity, affecting pharmacokinetics (e.g., half-life) .
  • N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-(trifluoromethyl)benzamide (CHEMENU) replaces the pentanamide with a benzamide bearing a trifluoromethyl group. This substitution increases hydrophobicity and metabolic stability but may reduce conformational flexibility .

B. Steric and Electronic Effects

  • Schiff Base Derivatives (): Compounds like (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine introduce a planar Schiff base at the 3-position. This contrasts with the target compound’s aliphatic pentanamide, which likely reduces π-π stacking but improves solubility .
Table 1: Key Properties of Analogous Compounds
Compound Name Core Structure Side Chain LogP* Synthetic Yield
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide Imidazo[1,2-a]pyrimidine Pentanamide ~3.2 Not Reported
N-{imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide Imidazo[1,2-a]pyridine 2,2-Dimethylpropanamide ~2.8 Not Reported
N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide Quinoline + Piperazine Pentanamide + Piperazine ~4.1 44%
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-(trifluoromethyl)benzamide Imidazo[1,2-a]pyrimidine 4-(Trifluoromethyl)benzamide ~3.9 Not Reported

*Estimated using fragment-based methods (e.g., Moriguchi LogP).

Research Needs :

  • Comparative studies on solubility, permeability, and target engagement.
  • Quantum chemical analyses (as in ) to map electronic profiles and predict reactivity .

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